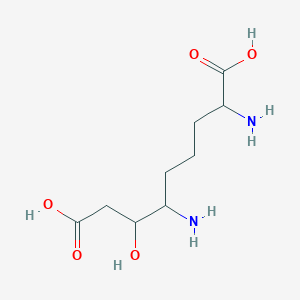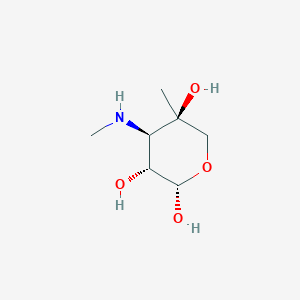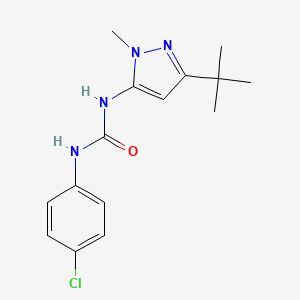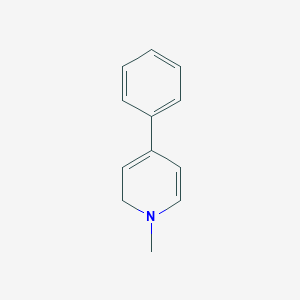
1-methyl-4-phenyl-2H-pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
An active neurotoxic metabolite of 1-METHYL-4-PHENYL-1,2,3,6-TETRAHYDROPYRIDINE. The compound reduces dopamine levels, inhibits the biosynthesis of catecholamines, depletes cardiac norepinephrine and inactivates tyrosine hydroxylase. These and other toxic effects lead to cessation of oxidative phosphorylation, ATP depletion, and cell death. The compound, which is related to PARAQUAT, has also been used as an herbicide.
Applications De Recherche Scientifique
Synthesis of Pyridine Derivatives
A study by Al-Issa (2012) discussed the synthesis of various pyridine derivatives from 4-methyl-2-phenyl-1,2-dihydro-6-oxo-5-pyridine-carbonitrile, resulting in a series of compounds including isoquinoline derivatives, pyrido pyrimidine derivatives, and pyrazolo pyridine derivatives. The reaction pathways involve interaction with compounds such as arylidene malononitrile, ammonium acetate, and hydrazine hydrate (Al-Issa, 2012).Vibrational Spectra of Pyridine Derivatives
The work by Bahgat, Jasem, and El‐Emary (2009) presented detailed vibrational spectra of specific pyridine derivatives, indicating the relevance of quantum mechanical force fields in understanding the fundamentals of these compounds. The study provides a deep insight into the structure and characteristics of such compounds through infrared and Raman spectra analysis (Bahgat, Jasem, & El‐Emary, 2009).Structural and Optical Characteristics
Zedan, El-Taweel, and El-Menyawy (2020) reported on the structural and optical characteristics of two pyridine derivatives, showcasing their potential applications in the field of materials science, particularly in the fabrication of heterojunctions and photosensors. This study highlighted the molecular structures and thermal, structural, and optical characteristics of the compounds (Zedan, El-Taweel, & El-Menyawy, 2020).Polyimide Materials Based on Pyridine Compounds
Research by Yan et al. (2011) and Wang et al. (2006) delved into the synthesis and characterization of novel polyimides derived from pyridine-containing diamines and dianhydrides. These polyimides exhibited excellent thermal stability, mechanical properties, and low water uptake, marking their significance in various industrial applications (Yan et al., 2011); (Wang et al., 2006).Corrosion Inhibition Properties
A study by Ji et al. (2016) demonstrated the corrosion inhibition properties of a Schiff base derivative with pyridine rings on mild steel, highlighting the importance of pyridine compounds in corrosion protection and material preservation (Ji et al., 2016).Crystal Engineering and Nonlinear Optics
Research by Muthuraman et al. (2001) explored the crystal engineering of noncentrosymmetric structures using molecular complexes formed between 4-hydroxy-4'-nitrobiphenyl/stilbene and a 4-substituted pyridine-1-oxide. This study is significant in the field of materials science for designing new materials with quadratic nonlinear optical behavior (Muthuraman, Masse, Nicoud, & Desiraju, 2001).
Propriétés
Numéro CAS |
99613-10-2 |
|---|---|
Nom du produit |
1-methyl-4-phenyl-2H-pyridine |
Formule moléculaire |
C12H13N |
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
1-methyl-4-phenyl-2H-pyridine |
InChI |
InChI=1S/C12H13N/c1-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
Clé InChI |
BRAJQLYTRXKQAW-UHFFFAOYSA-N |
SMILES |
CN1CC=C(C=C1)C2=CC=CC=C2 |
SMILES canonique |
CN1CC=C(C=C1)C2=CC=CC=C2 |
Synonymes |
1 Methyl 4 phenylpyridine 1 Methyl 4 phenylpyridinium 1 Methyl 4 phenylpyridinium Chloride 1 Methyl 4 phenylpyridinium Ion 1-Methyl-4-phenylpyridine 1-Methyl-4-phenylpyridinium 1-Methyl-4-phenylpyridinium Chloride 1-Methyl-4-phenylpyridinium Ion Cyperquat N Methyl 4 phenylpyridine N-Methyl-4-phenylpyridine N-Methyl-4-phenylpyridinium |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



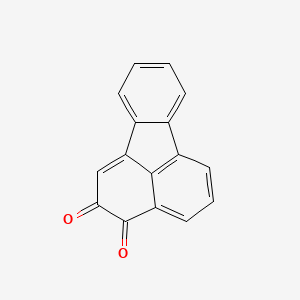
![4-Hydroxy-3-[(2-methoxyphenyl)diazenyl]naphthalene-1-sulfonic acid](/img/structure/B1210748.png)
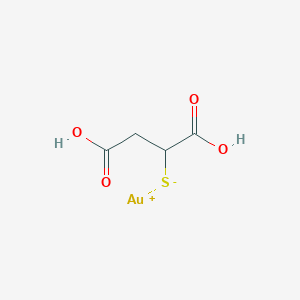
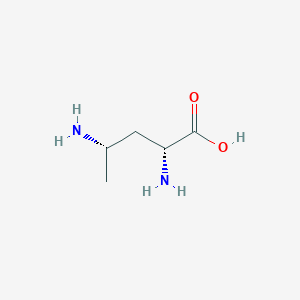
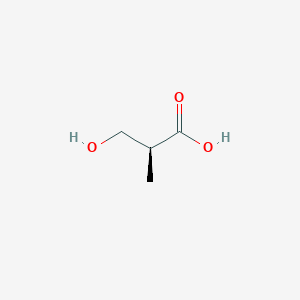
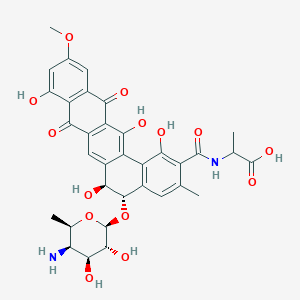
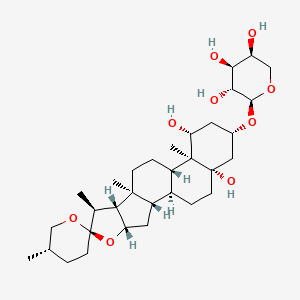
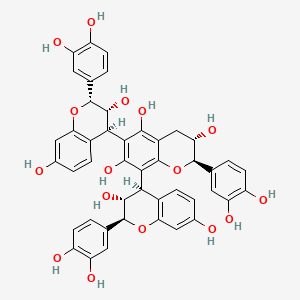
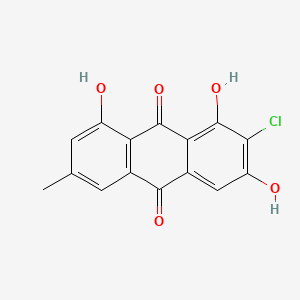
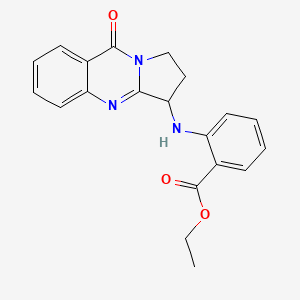
![(1S,2S,7S,10S,12S)-2,6,6-Trimethyl-13-methylidenetetracyclo[10.3.1.01,10.02,7]hexadecane](/img/structure/B1210767.png)
